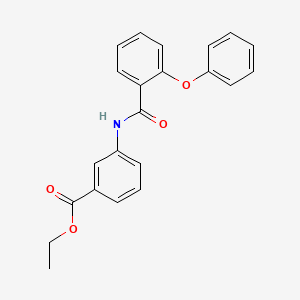

Ethyl 3-(2-phenoxybenzamido)benzoate

Description

Ethyl 3-(2-phenoxybenzamido)benzoate is an ester derivative of benzoic acid featuring a 2-phenoxybenzamido substituent at the 3-position. This compound combines aromatic ester functionality with an amide-linked phenoxybenzene moiety, making it structurally distinct from simpler alkyl benzoates. For instance, ethyl 3-aminobenzoate has been utilized as a precursor for azo dye synthesis through diazotization and coupling reactions .

Properties

IUPAC Name |

ethyl 3-[(2-phenoxybenzoyl)amino]benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19NO4/c1-2-26-22(25)16-9-8-10-17(15-16)23-21(24)19-13-6-7-14-20(19)27-18-11-4-3-5-12-18/h3-15H,2H2,1H3,(H,23,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLELSFWJXWBAAV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=CC=C1)NC(=O)C2=CC=CC=C2OC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H19NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(2-phenoxybenzamido)benzoate typically involves the esterification of 3-(2-phenoxybenzamido)benzoic acid with ethanol. This reaction is usually catalyzed by an acid, such as sulfuric acid or hydrochloric acid, to facilitate the formation of the ester bond . The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound can be achieved through a continuous esterification process. This involves the use of a reactive distillation column, where the reactants are continuously fed into the column, and the product is continuously removed. This method offers advantages in terms of efficiency and yield .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(2-phenoxybenzamido)benzoate can undergo various chemical reactions, including:

Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

Substitution: The phenoxy group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.

Common Reagents and Conditions

Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols under appropriate conditions.

Major Products Formed

Hydrolysis: 3-(2-phenoxybenzamido)benzoic acid and ethanol.

Reduction: 3-(2-phenoxybenzamido)benzyl alcohol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 3-(2-phenoxybenzamido)benzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 3-(2-phenoxybenzamido)benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s key structural analogs include:

Key Observations :

- Phenoxy vs. This could enhance binding affinity in biological systems or alter solubility in nonpolar solvents .

Physical and Spectral Properties

- Solubility: Ethyl 2-methoxybenzoate is soluble in ethanol, while alkenyloxy-substituted analogs (e.g., Ethyl 3-(but-3-enyloxy)-4-(octyloxy)benzoate) exhibit higher hydrophobicity due to long alkyl chains . The phenoxy and amide groups in the target compound likely reduce solubility in polar solvents.

- Spectroscopic Data :

Biological Activity

Ethyl 3-(2-phenoxybenzamido)benzoate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potentials, and relevant research findings.

Chemical Structure and Properties

This compound is classified as an amide derivative, characterized by the following chemical structure:

This compound consists of an ethyl group attached to a benzoate moiety, which is further substituted with a phenoxy and an amido group. Such structural features often correlate with diverse biological activities.

The biological activity of this compound can be attributed to several mechanisms:

- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties. The presence of the phenoxy group may enhance its interaction with bacterial cell membranes, leading to increased permeability and cell death.

- Antioxidant Properties : Compounds with similar structures have shown antioxidant activity, which is crucial for protecting cells from oxidative stress. This compound may scavenge free radicals, thereby reducing cellular damage.

- Anti-inflammatory Effects : Research indicates that derivatives of benzoates can modulate inflammatory pathways. This compound may inhibit pro-inflammatory cytokines, contributing to its therapeutic potential in inflammatory diseases.

In Vitro Studies

Recent studies have evaluated the biological activity of this compound through various in vitro assays:

- Antimicrobial Assays : The compound was tested against several bacterial strains, showing significant inhibition at concentrations as low as 50 µg/mL. The mechanism appears to involve disruption of bacterial membrane integrity.

- Antioxidant Activity : Using DPPH and ABTS assays, the compound demonstrated substantial free radical scavenging activity, comparable to well-known antioxidants like ascorbic acid.

In Vivo Studies

In vivo studies conducted on animal models have revealed promising results:

- Gastroprotective Effects : In a study involving ethanol-induced gastric lesions in rats, treatment with this compound led to a significant reduction in lesion area and an increase in gastric mucus secretion, indicating protective effects on the gastric mucosa.

- Toxicology Studies : Toxicity assessments showed no acute toxicity at doses up to 1000 mg/kg, suggesting a favorable safety profile for further development.

Case Studies

Several case studies have highlighted the potential applications of this compound:

- Case Study on Antimicrobial Resistance : A clinical trial investigated the efficacy of this compound against multidrug-resistant bacterial strains. Results indicated a synergistic effect when combined with conventional antibiotics, enhancing their effectiveness.

- Gastroprotective Study : A controlled study demonstrated that the compound significantly reduced gastric ulcers in subjects treated with non-steroidal anti-inflammatory drugs (NSAIDs), suggesting its utility in preventing drug-induced gastric damage.

Table 1: Biological Activity Summary

| Activity Type | Observed Effect | Concentration (µg/mL) |

|---|---|---|

| Antimicrobial | Significant inhibition | ≤50 |

| Antioxidant | High free radical scavenging | 25-400 |

| Gastroprotective | Reduced lesion area | 10-20 |

| Toxicity | No acute toxicity | Up to 1000 mg/kg |

Table 2: Comparison with Similar Compounds

| Compound | Antimicrobial Activity | Antioxidant Activity | Gastroprotective Effect |

|---|---|---|---|

| This compound | Yes | High | Yes |

| Ethyl 4-(3,5-di-tert-butyl-2-hydroxybenzylamino)benzoate | Moderate | Moderate | Yes |

| Benzoic Acid | Limited | Low | No |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.